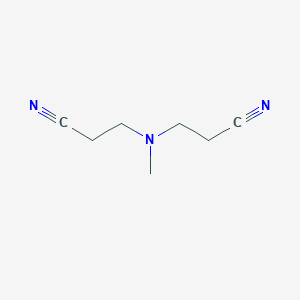

Propanenitrile, 3,3'-(methylimino)bis-

カタログ番号 B019500

分子量: 137.18 g/mol

InChIキー: NPMCIHCQSNHBDX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04967006

Procedure details

A 300 cc Hastelloy C autoclave was charged with 10.0 g of 5% palladium on carbon catalyst (50 wt % water wet). The reactor was flushed several times with nitrogen and then hydrogen. Then 123 g of crude IBPN obtained as the distillation residue in Example 1 was pumped into the autoclave. The temperature of the reactor contents was raised to 95°C. and hydrogen was added to provide a pressure of 115 psig. Formaldehyde (as a 55 wt % solution in methanol) was then admitted to the autoclave at a rate of 0.2 ml/min until a total of 66.9 g had been added. The mixture was allowed to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy revealed that the IBPN had been completely converted to methyliminobispropionitrile (MIBPN). The reactor contents containing the MIBPN were then cooled and filtered and the methanol and water were removed in vacuo to give a clear light yellow liquid. Little to no reduction of the nitrile to the amine occurred under these conditions as evidenced by the lack of terminal N-methyl derivatives in the GC mass spectrum.

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

N-methyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[H][H].C=O.C[N:6]([CH2:11][CH2:12][C:13]#[N:14])[CH2:7][CH2:8][C:9]#[N:10]>[Pd].CO.[Cr].[Co]>[NH:6]([CH2:11][CH2:12][C:13]#[N:14])[CH2:7][CH2:8][C:9]#[N:10] |f:5.6|

|

Inputs

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[Cr].[Co]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCC#N)CCC#N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCC#N)CCC#N

|

Step Six

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

N-methyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

95 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was flushed several times with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then 123 g of crude IBPN obtained as the distillation residue in Example 1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a pressure of 115 psig

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were then cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methanol and water were removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear light yellow liquid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

N(CCC#N)CCC#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |